molecular formula C17H21N3O2S B2519000 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide CAS No. 921911-21-9

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide

Cat. No. B2519000
CAS RN: 921911-21-9
M. Wt: 331.43
InChI Key: VECWPBWQUJBBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide, also known as CP-47,497, is a synthetic cannabinoid that has been widely used in scientific research. It is a potent agonist of the cannabinoid receptor type 1 (CB1), which is responsible for the psychoactive effects of marijuana. CP-47,497 has been used to study the mechanisms of action of cannabinoids and their effects on the brain and body.

Scientific Research Applications

Anticonvulsant Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide and related compounds have been explored for their potential anticonvulsant activities. Research has shown that certain 1,3,4-oxadiazole derivatives demonstrate promising anticonvulsant effects in various models. This includes studies involving maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous strychnine (scSTY) models, with some compounds exhibiting significant anticonvulsant properties without neurotoxicity, and acting potentially through modulation of the GABAergic system (Rajak et al., 2013).

Urease Inhibition

Derivatives of 1,3,4-oxadiazole, including those similar to this compound, have been studied for their urease inhibitory activity. In one study, synthesized indole-based oxadiazole scaffolds exhibited potent inhibition against the urease enzyme. The study highlighted the potential of these compounds in therapeutic applications, especially considering their low cytotoxicity towards cell membranes (Nazir et al., 2018).

Lipoxygenase Inhibition

Research into N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, closely related to the compound , has shown potential as lipoxygenase inhibitors. These compounds were evaluated for their biological activities, demonstrating moderately good activities relative to the reference standard Baicalein (Aziz‐ur‐Rehman et al., 2016).

Anti-inflammatory and Antithrombotic Properties

1,3,4-Oxadiazole derivatives have been reported for their anti-inflammatory and antithrombotic effects. In vivo studies involving rats showed significant anti-inflammatory activity, with some compounds also enhancing clotting time. The compounds displayed higher docking scores than the standard drug in in silico studies, indicating their potential in the development of anti-inflammatory pharmaceutical products (Basra et al., 2019).

properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-15(11-12-23-14-9-5-2-6-10-14)18-17-20-19-16(22-17)13-7-3-1-4-8-13/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECWPBWQUJBBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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